molecular formula C18H34N2Sn B13989521 N-methyl-5-tributylstannylpyridin-2-amine

N-methyl-5-tributylstannylpyridin-2-amine

Katalognummer: B13989521
Molekulargewicht: 397.2 g/mol
InChI-Schlüssel: PYQKRPQTKOPDFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-5-tributylstannylpyridin-2-amine is an organotin compound with the molecular formula C18H33NSn. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. The presence of the tributylstannyl group makes it a valuable reagent in cross-coupling reactions, such as the Stille coupling, which is widely used in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-tributylstannylpyridin-2-amine typically involves the reaction of 5-methyl-2-bromopyridine with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as column chromatography, ensures the production of high-quality compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-5-tributylstannylpyridin-2-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Cross-Coupling Reactions: It is widely used in Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Nucleophiles: Such as alkyl halides or aryl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major products are typically biaryl compounds or other complex organic molecules.

Wissenschaftliche Forschungsanwendungen

N-methyl-5-tributylstannylpyridin-2-amine has several scientific research applications, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of novel materials with unique properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Wirkmechanismus

The mechanism by which N-methyl-5-tributylstannylpyridin-2-amine exerts its effects is primarily through its role as a reagent in chemical reactions. The tributylstannyl group facilitates the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Methyl-2-(tributylstannyl)pyridine
  • 2-Methyl-6-(tributylstannyl)pyridine
  • 2-(Tributylstannyl)pyridine

Uniqueness

N-methyl-5-tributylstannylpyridin-2-amine is unique due to the presence of the N-methyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, offering different reactivity patterns compared to its analogs.

Eigenschaften

Molekularformel

C18H34N2Sn

Molekulargewicht

397.2 g/mol

IUPAC-Name

N-methyl-5-tributylstannylpyridin-2-amine

InChI

InChI=1S/C6H7N2.3C4H9.Sn/c1-7-6-4-2-3-5-8-6;3*1-3-4-2;/h2,4-5H,1H3,(H,7,8);3*1,3-4H2,2H3;

InChI-Schlüssel

PYQKRPQTKOPDFV-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.